molecular formula C20H16Br2 B1426996 1,3-Dibromo-7-tert-butylpyrene CAS No. 1005771-04-9

1,3-Dibromo-7-tert-butylpyrene

Cat. No. B1426996
M. Wt: 416.1 g/mol
InChI Key: BARYQDOQFLJABV-UHFFFAOYSA-N
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Description

1,3-Dibromo-7-tert-butylpyrene is an intermediate in the production of organic light-emitting diode (OLED) compounds . It is a chemical compound with the molecular formula C20H16Br2 .


Synthesis Analysis

The synthesis of 1,3-Dibromo-7-tert-butylpyrene can be achieved through a bromination process. A mixture of bromine and the precursor compound in anhydrous CH2Cl2 at 28 °C in the presence of an iron powder catalyst can afford the desired product .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-7-tert-butylpyrene is characterized by two bromine atoms and a tert-butyl group attached to a pyrene core . The molecular weight of the compound is 416.1 g/mol .


Chemical Reactions Analysis

The bromination mechanism of 1,3-Dibromo-7-tert-butylpyrene involves the regioselective addition of bromine atoms to the pyrene core . The bromine atom may be directed to the K-region (positions 5 and 9) instead of the more reactive positions 6 and 8 in the presence of iron powder .


Physical And Chemical Properties Analysis

1,3-Dibromo-7-tert-butylpyrene has a molecular weight of 416.1 g/mol . It has a complex structure with a high degree of conjugation, which contributes to its properties as an intermediate in OLED compounds .

Scientific Research Applications

1. Photophysical and Electrochemical Properties

1,3-Dibromo-7-tert-butylpyrene is crucial in synthesizing π-conjugated pyrene derivatives. These derivatives exhibit strong face-to-face π-π stacking in the solid state and demonstrate blue or green emission with high quantum yields in certain solvents. Their hole-transporting characteristics and efficient intramolecular charge-transfer emissions make them significant for optoelectronic applications (Feng et al., 2016).

2. Synthesis of Blue-emitting Monomers

The compound serves as a precursor in the synthesis of aryl-functionalized, butterfly-shaped, highly fluorescent, and stable blue-emitting monomers. These monomers, synthesized through the Suzuki-Miyaura cross-coupling reaction, have been investigated for their crystal structures, optical, and electronic properties, making them potential candidates for organic light-emitting diode (OLED) applications (Feng et al., 2013).

3. Applications in OLEDs

1,3-Dibromo-7-tert-butylpyrene derivatives have been synthesized and characterized for possible use as blue OLED emitters. Their design aims at reducing dye aggregation in the solid-state, thereby obtaining efficient pure blue photo- and electroluminescence. The compounds show high spectral purity in both solution and solid-states, with efficient OLED performance (De Silva et al., 2021).

4. Chemosensing Applications

The compound plays a role in the development of 7-tert-butylpyrene based chemosensors for sensing Zn(II) and Cd(II) ions. These chemosensors demonstrate selective and sensitive response behavior, making them valuable in environmental monitoring and analytical chemistry applications (Kowser et al., 2015).

5. Solid-State Blue Emitters

Synthesized derivatives of 1,3-dibromo-7-tert-butylpyrene have been studied for their efficient intramolecular charge-transfer emissions and high thermal stability. These properties make them promising candidates as blue emitters in organic light-emitting device applications (Feng et al., 2012).

Future Directions

1,3-Dibromo-7-tert-butylpyrene, as an intermediate in OLED compounds, has potential applications in the development of new light-emitting devices . The control of intramolecular charge-transfer pathways by changing the π-conjugation directions in such compounds can result in the modulation of emission color from deep-blue to green in solution . This suggests promising future directions for the use of this compound in the fabrication of organic light-emitting diodes .

properties

IUPAC Name

1,3-dibromo-7-tert-butylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2/c1-20(2,3)13-8-11-4-6-14-16(21)10-17(22)15-7-5-12(9-13)18(11)19(14)15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARYQDOQFLJABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4Br)Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728461
Record name 1,3-Dibromo-7-tert-butylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-7-tert-butylpyrene

CAS RN

1005771-04-9
Record name 1,3-Dibromo-7-tert-butylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-7-tert-butylpyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
X Feng, JY Hu, H Tomiyasu, Z Tao, C Redshaw… - RSC …, 2015 - pubs.rsc.org
The present work probes the bromination mechanism of 2-tert-butylpyrene (1), which regioselectively affords mono-, di-, tri- and tetra-bromopyrenes, by theoretical calculation and …
Number of citations: 15 pubs.rsc.org
CZ Wang, ZJ Pang, ZD Yu, ZX Zeng, WX Zhao… - Tetrahedron, 2021 - Elsevier
In contrast to conventional pyrene-based emitters which feature D-π-A type structures, a new class of emitters possessing a short axis are gaining interest owing to both their academic …
Number of citations: 9 www.sciencedirect.com
X Feng, N Seto, CZ Wang, T Matsumoto… - …, 2016 - Wiley Online Library
This article presents a set of extended π‐conjugated pyrene derivatives, namely 1,3‐di(arylethynyl)‐7‐tert‐butylpyrenes, which were synthesized by a Pd‐catalyzed Sonogashira …
D Zych - Molecules, 2019 - mdpi.com
Disubstituted pyrenes at the non-K region by the same or different (hetero)aryl groups have proven to be an increasingly interesting area of research for scientists over the last decade …
Number of citations: 26 www.mdpi.com
X Feng, JY Hu, C Redshaw… - Chemistry–A European …, 2016 - Wiley Online Library
Pyrene‐based π‐conjugated materials are considered to be an ideal organic electro‐luminescence material for application in semiconductor devices, such as organic light‐emitting …
X Feng - 2013 - saga-u.repo.nii.ac.jp
Using polycyclic aromatic hydrocarbons (PAHs) as significant material for application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), Organic field-effect …
Number of citations: 1 saga-u.repo.nii.ac.jp
P Panigrahi, MK Mallick, S Mohanty, SK Nayak… - …, 2020 - Wiley Online Library
We report the synthesis and characterization of three 3,4‐ethylene dioxythiophene (EDOT) based terpolymers. The polymers were synthesized in excellent yield via direct C−H arylation …
D Lorbach, A Keerthi… - Angewandte Chemie …, 2016 - Wiley Online Library
First synthesis of the macrocycle cyclohexa(1,3‐pyrenylene) is achieved in six steps starting with pyrene, leading to a non‐aggregating highly twisted blue‐light‐emitting material. The …
Number of citations: 35 onlinelibrary.wiley.com
R Liu, H Ran, Z Zhao, X Yang, J Zhang, L Chen… - ACS …, 2018 - ACS Publications
In dipolar organic π-conjugated molecules, variable photophysical properties can be realized through efficient excited-state intramolecular charge transfer (ICT), which essentially …
Number of citations: 24 pubs.acs.org
M MacKinnon - 2014 - research.library.mun.ca
The research described in this thesis deals with the synthesis of designed π-systems that contain two pyrene units. In Chapter 1 a brief overview of polycyclic aromatic hydrocarbons will …
Number of citations: 4 research.library.mun.ca

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